molecular formula C12H12BrNO3 B1380744 2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid CAS No. 1263213-64-4

2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid

Cat. No.: B1380744
CAS No.: 1263213-64-4
M. Wt: 298.13 g/mol
InChI Key: VLXUYAVIPVELKB-UHFFFAOYSA-N
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Description

2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid is a high-purity chemical compound with the molecular formula C13H14BrNO3 and a molecular weight of 312.16 g/mol . It features a core oxindole (2-oxoindoline) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The 5-bromo and 3,3-dimethyl substitutions on this scaffold make it a valuable intermediate for pharmaceutical research and development . This compound is of significant interest in drug discovery, particularly for developing kinase inhibitors . Its structural similarity to other 2-oxoindolin derivatives, which are explored as multi-targeting tyrosine kinase inhibitors, suggests potential for targeting key oncogenic pathways such as c-MET in resistant cancers . Furthermore, the indole and oxindole core is a well-established pharmacophore, with derivatives demonstrating a wide spectrum of biological properties, including antiviral, anti-inflammatory, and anticancer activities in research settings . Beyond therapeutic applications, closely related 5-bromo-2-oxoindolin-3-ylidene analogs are effectively utilized as sensitive analytical reagents in extractive spectrophotometry for the determination of metal ions like Platinum(IV) and Nickel(II) . This indicates the potential of this chemical family in developing analytical methods. Researchers can employ this compound as a key synthetic building block for constructing more complex molecules or as a candidate for screening in various biological assays. Specific research applications and mechanistic actions for this exact molecule should be confirmed through further experimental investigation. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(5-bromo-3,3-dimethyl-2-oxoindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-12(2)8-5-7(13)3-4-9(8)14(11(12)17)6-10(15)16/h3-5H,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXUYAVIPVELKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Indolinone Core

The foundational step involves synthesizing the 5-bromo-3,3-dimethyl-2-oxoindoline derivative, which serves as the precursor for subsequent acetic acid functionalization.

  • Bromination of Indolin-2-one:
    • The indolin-2-one core is brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS) in solvents like chloroform or dichloromethane, under controlled conditions to ensure regioselectivity.
    • This step yields 5-bromo-3,3-dimethylindolin-2-one, which is characterized by IR, NMR, and mass spectrometry.

Reaction conditions:

Reagents: NBS, indolin-2-one, solvent (e.g., chloroform)
Temperature: Room temperature to 50°C
Time: 2-4 hours
Note: Excess brominating agent is avoided to prevent polybromination.

Introduction of the Acetic Acid Side Chain

The key step involves attaching the acetic acid moiety to the indolinone core, typically via nucleophilic substitution or alkylation strategies.

  • Alkylation with Bromoacetic Acid Derivatives:
    • The brominated indolinone undergoes nucleophilic substitution with methyl bromoacetate or bromoacetic acid derivatives in the presence of a base such as potassium carbonate (K₂CO₃).
    • The reaction is performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (~65°C).

Reaction scheme:

5-bromo-3,3-dimethylindolin-2-one + methyl bromoacetate → methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate
  • Hydrolysis to the Acid:
    • The methyl ester intermediate is hydrolyzed under basic or acidic conditions to yield the free acetic acid derivative.
    • Basic hydrolysis (saponification) with aqueous NaOH or KOH at reflux converts the methyl ester to the free acid.
    • Acidification with dilute HCl precipitates the acid form.

Reaction conditions:

Reagents: K₂CO₃, methyl bromoacetate, solvent (DMF)
Temperature: ~65°C
Hydrolysis: NaOH or KOH in water, reflux, then acidification

Purification and Characterization

  • The crude product is purified via recrystallization from suitable solvents (e.g., ethanol, methanol, or water).
  • Characterization involves IR spectroscopy (notably the broad O–H stretch and C=O stretch), NMR (chemical shifts corresponding to the indolinone and acetic acid groups), and mass spectrometry.

Alternative Synthetic Approaches and Optimization

  • Direct Oxidation of Precursors:

    • If starting from a precursor with a methyl or aldehyde group, oxidation using oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents can directly convert methyl groups to carboxylic acids.
  • Use of Flow Chemistry:

    • Industrial scale synthesis may employ continuous flow reactors to optimize reaction conditions, improve yields, and ensure safety.

Data Summary Table

Step Reaction Reagents Solvent Temperature Duration Notes
1 Bromination NBS Chloroform Room temp to 50°C 2–4h Regioselective at C-5
2 Alkylation Methyl bromoacetate + K₂CO₃ DMF 65°C 12–24h Forms methyl ester intermediate
3 Hydrolysis NaOH/KOH Water Reflux 4–8h Converts ester to acid

Research Findings and Literature Support

  • The nucleophilic substitution of indolin-2-one derivatives with bromoacetic acid derivatives is well-documented for synthesizing indolinone-based acetic acids, with reaction conditions optimized for high yield and selectivity.
  • Oxidation of methyl groups attached to heterocycles to carboxylic acids is a standard procedure, with KMnO₄ or CrO₃ being effective oxidants.
  • The process benefits from purification via recrystallization or chromatography, ensuring high purity for subsequent biological or material science applications.

Scientific Research Applications

Chemistry

2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid serves as a building block for synthesizing more complex indole derivatives. It can undergo various reactions:

  • Substitution Reactions: The bromine atom can be replaced with nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to dihydro derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to yield Schiff bases.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antiviral Activity: Preliminary studies suggest efficacy against certain viral infections.
  • Anticancer Properties: Investigations into its ability to inhibit cancer cell proliferation are ongoing.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for further therapeutic development .

Medicine

Ongoing research aims to explore the therapeutic applications of this compound in treating diseases like cancer and viral infections. Its unique structure allows for interactions with specific molecular targets, enhancing its potential as a drug candidate .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, particularly in breast cancer cells, suggesting a mechanism involving apoptosis induction.

Case Study 2: Antiviral Properties
Another investigation focused on the antiviral activity against influenza viruses. The compound demonstrated promising results in vitro, inhibiting viral replication by targeting specific viral enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the indole/indoline ring, halogen type, and additional functional groups (Table 1).

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents/Modifications Molecular Weight Key Features Reference
2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid 5-Br, 3,3-dimethyl, acetic acid chain 284.13 (calc.) Enhanced steric bulk, lipophilicity Target
2-(5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid 5-Br, non-methylated, 3-yl acetic acid 270.08 Reduced steric hindrance
2-(5-Chloro-2-oxo-3,3-diphenylindol-1-yl)acetic acid 5-Cl, 3,3-diphenyl 381.83 Increased aromaticity, bulkier
(5-Bromo-3-hydroxy-2-oxoindolin-3-yl)acetic acid 5-Br, 3-hydroxy group 272.07 Polar hydroxyl group, hydrogen bonding
Ethyl 2-(5-Bromo-2,3-dioxoindolin-1-yl)acetate Ethyl ester, 2,3-diketone 312.12 Esterified carboxyl, improved solubility

Key Observations :

  • Steric and Lipophilic Effects: The 3,3-dimethyl group in the target compound increases steric hindrance and lipophilicity compared to non-methylated analogs like , which may influence membrane permeability.
  • Functional Group Modifications : Hydroxyl groups (e.g., ) or esterification (e.g., ) alter polarity and bioavailability.

Key Observations :

  • Microwave-assisted synthesis (e.g., ) achieves high yields (>75%) under mild conditions, suggesting efficiency for scale-up.
  • Ester derivatives (e.g., ) may require post-synthetic modifications to regenerate the active carboxylic acid form.

Physicochemical Properties

  • Solubility : Esterified analogs (e.g., ) exhibit higher organic solubility than carboxylic acid derivatives.
  • Crystallography : Studies on analogs like reveal hydrogen-bonded dimers stabilizing crystal structures, which may correlate with solid-state stability.

Biological Activity

2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid is an indole derivative with significant potential for various biological activities. This compound features a bromine atom at the 5-position of the indole ring, which influences its reactivity and biological properties. The compound has garnered attention for its potential therapeutic applications, particularly in the fields of antiviral, anticancer, and anti-inflammatory research.

PropertyValue
IUPAC Name2-(5-bromo-3,3-dimethyl-2-oxoindol-1-yl)acetic acid
CAS Number1263213-64-4
Molecular FormulaC₁₂H₁₂BrNO₃
Molecular Weight298.136 g/mol

Synthesis

The synthesis of this compound typically involves bromination of 3,3-dimethyl-2-oxoindoline followed by acylation. Common methods include using bromine or N-bromosuccinimide (NBS) in solvents such as chloroform or acetic acid.

Antiviral Properties

Research indicates that heterocyclic compounds like this compound exhibit promising antiviral activity. It is suggested that the compound may act as an inhibitor of key viral enzymes, potentially disrupting viral replication processes. For instance, similar compounds have shown effectiveness against various viruses including the canine distemper virus and others .

Anticancer Activity

In vitro studies have demonstrated that derivatives of indole compounds exhibit cytotoxic effects against multiple cancer cell lines. The biological activity of this compound has been explored in relation to its ability to inhibit cancer cell proliferation. Preliminary results suggest micromolar activity against several cancer types .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. The presence of the bromine atom enhances binding affinity to certain receptors or enzymes, which may lead to its antiviral and anticancer effects.

Study on Antiviral Activity

A study published in MDPI highlighted that certain indole derivatives, including those similar to this compound, demonstrated significant inhibition of viral replication in vitro. The study compared these compounds to established antiviral agents and found comparable efficacy without significant cytotoxicity .

Anticancer Research

Research conducted on related indole derivatives revealed their potential as inhibitors of protein kinases involved in cancer progression. The findings indicated that these compounds could selectively inhibit cancer cell growth across various lines such as A549 (lung cancer), HeLa (cervical cancer), and others .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid, and what reaction conditions are critical for its formation?

  • Methodology : The compound can be synthesized via condensation reactions involving bromo-substituted indole precursors. A common approach involves refluxing intermediates (e.g., 5-bromo-3-formylindole derivatives) with acetic acid and sodium acetate under controlled conditions. For example, analogous syntheses of indole-acetic acid derivatives use reflux in acetic acid (3–5 hours) to facilitate cyclization and crystallization . Key variables include stoichiometric ratios (1.0–1.1 equiv of reactants) and purification via recrystallization from DMF/acetic acid mixtures.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodology : X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for structurally related bromo-indole acetic acid derivatives (e.g., ethyl 5-bromoindole-3-acetate) . Complementary techniques include:

  • FT-IR/Raman spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxoindolin moiety) .
  • NMR spectroscopy : Proton environments (e.g., indole H-3 and methyl groups) are resolved using ¹H/¹³C NMR, with chemical shifts compared to computational predictions .

Q. What are the primary research applications of this compound in chemistry and biology?

  • Methodology :

  • Organic chemistry : Serves as a precursor for synthesizing heterocyclic libraries (e.g., via azlactone formation or cross-coupling reactions) .
  • Drug discovery : Evaluated for bioactivity (e.g., enzyme inhibition, receptor binding) using in vitro assays with cell lines or purified proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurity profiles in the synthesis of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Systematically vary temperature, solvent (e.g., acetic acid vs. ethanol), and catalyst presence to identify optimal parameters .
  • Chromatographic monitoring : Use HPLC to track intermediate formation and side reactions (e.g., bromine displacement or dimerization) .
  • Crystallography-driven refinement : Adjust recrystallization solvents (e.g., DMF/water ratios) to improve purity .

Q. How can contradictions in spectroscopic or biological data be resolved?

  • Methodology :

  • Computational validation : Compare experimental NMR/IR data with density functional theory (DFT) simulations to verify assignments .
  • Biological redundancy : Replicate assays (e.g., enzyme inhibition) across multiple models to distinguish artifacts from true activity .

Q. What computational tools predict the reactivity and electronic properties of this compound?

  • Methodology :

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing bromo group increases electrophilicity at the indole C-3 position .
  • Molecular docking : Simulate interactions with biological targets (e.g., serotonin receptors) to prioritize in vitro testing .

Q. What safety protocols are essential for handling this compound given its potential toxicity?

  • Methodology :

  • Hazard assessment : Review Safety Data Sheets (SDS) for analogous bromo-indole derivatives, which recommend:
  • Personal protective equipment (PPE) : Gloves, goggles, and fume hoods to prevent inhalation/skin contact .
  • Emergency procedures : Immediate rinsing with water for eye/skin exposure and medical consultation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid

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